molecular formula C23H20N4O4S B265001 N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide

Cat. No. B265001
M. Wt: 448.5 g/mol
InChI Key: ODHSGJLHYUBNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide, commonly known as NBQX, is a potent and selective antagonist of AMPA receptors. NBQX has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.

Mechanism of Action

NBQX selectively blocks the ionotropic glutamate AMPA receptors by binding to the receptor's ion channel pore, preventing the influx of calcium ions into the cell. This inhibition of AMPA receptors leads to the suppression of excitatory synaptic transmission, which is critical for learning, memory, and other physiological processes.
Biochemical and Physiological Effects:
In vitro studies have shown that NBQX can reduce the excitotoxicity caused by excessive glutamate release in neuronal cells, which is implicated in various neurological disorders. NBQX has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, NBQX has been found to improve cognitive function in animal models of Alzheimer's disease and stroke.

Advantages and Limitations for Lab Experiments

NBQX has several advantages for lab experiments. It is highly selective for AMPA receptors and does not affect other glutamate receptor subtypes. NBQX is also water-soluble, making it easy to use in in vitro experiments. However, NBQX has a short half-life in vivo and is rapidly metabolized, which limits its use in animal studies.

Future Directions

There are several future directions for NBQX research. One potential application is the development of new drugs that target AMPA receptors for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Another direction is the investigation of the role of AMPA receptors in pain perception and the development of new analgesic drugs. Finally, the use of NBQX in combination with other drugs or therapies may lead to more effective treatments for various disorders.

Synthesis Methods

NBQX can be synthesized by reacting 2,3-dimethylbenzenesulfonyl chloride with 6-nitroquinoxaline in the presence of a base, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 3-(1,3-benzodioxol-5-yl)propylamine in the presence of a coupling agent to obtain NBQX.

Scientific Research Applications

NBQX has been widely used in scientific research to study the role of AMPA receptors in synaptic plasticity, learning, memory, and various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. NBQX has also been used to investigate the role of AMPA receptors in pain perception, addiction, and psychiatric disorders.

properties

Product Name

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H20N4O4S/c1-14-7-9-17(11-15(14)2)32(28,29)27-23-22(25-18-5-3-4-6-19(18)26-23)24-16-8-10-20-21(12-16)31-13-30-20/h3-12H,13H2,1-2H3,(H,24,25)(H,26,27)

InChI Key

ODHSGJLHYUBNNS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCO5)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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